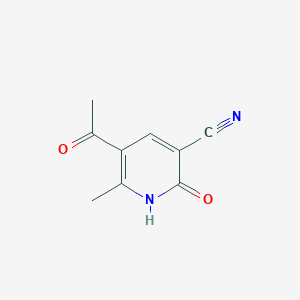

5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

概述

描述

5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a chemical compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

准备方法

The synthesis of 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves several synthetic routes and reaction conditions. One common method includes the reaction of 2-hydroxy-6-methylnicotinonitrile with acetic anhydride under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to achieve the desired product. Industrial production methods may involve scaling up this reaction with optimized parameters to ensure high yield and purity.

化学反应分析

5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Pharmaceutical Development

This compound is pivotal as an intermediate in synthesizing several pharmaceuticals, particularly those aimed at treating neurological disorders. Its unique chemical structure allows it to enhance the efficacy and specificity of drug formulations targeting various receptors and pathways.

Case Studies in Pharmaceutical Applications

- Neurological Disorders: Research indicates that derivatives of this compound can function as g-secretase inhibitors, which are crucial in developing treatments for Alzheimer's disease .

- Receptor Modulation: It has been explored for its potential as an antagonist for human vanilloid receptor 1 and adenosine A1 receptor, contributing to pain management and other therapeutic areas .

Agricultural Chemicals

5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is utilized in formulating agrochemicals. Its properties contribute to effective pest control solutions and improved crop protection strategies.

Impact on Agricultural Yield

- The compound's efficacy as a pesticide has been documented, showcasing improvements in crop yield and health when integrated into agricultural practices .

Material Science

In material science, this compound is investigated for its potential applications in developing novel materials such as polymers and coatings. These materials exhibit enhanced durability and chemical resistance.

Research Insights

- Studies have shown that incorporating this compound into polymer matrices can significantly improve the mechanical properties and longevity of the materials .

Biochemical Research

Researchers utilize this compound in various biochemical studies focusing on enzyme inhibition and metabolic pathways.

Key Findings

- The compound has been instrumental in elucidating metabolic pathways related to certain diseases, providing insights into enzyme interactions and inhibition mechanisms .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard for quantifying related compounds across different samples. Its stability and well-characterized properties make it an ideal reference material.

Applications in Analytical Methods

- The use of this compound in chromatography has facilitated accurate measurements of concentrations in complex mixtures, enhancing the reliability of analytical results .

Summary Table of Applications

| Application Area | Key Uses/Findings |

|---|---|

| Pharmaceutical Development | Intermediate for neurological drugs; g-secretase inhibitors |

| Agricultural Chemicals | Effective pesticide formulation; enhanced crop yield |

| Material Science | Development of durable polymers and coatings |

| Biochemical Research | Studies on enzyme inhibition; metabolic pathway elucidation |

| Analytical Chemistry | Standard for quantification; reliable analytical results |

作用机制

The mechanism of action of 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

相似化合物的比较

5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be compared with other similar compounds, such as:

- 2-Hydroxy-6-methylnicotinonitrile

- 5-Acetyl-2-hydroxy-3-methylnicotinonitrile

- 5-Acetyl-2-hydroxy-6-ethylnicotinonitrile

These compounds share structural similarities but differ in their functional groups and chemical properties. The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications.

生物活性

5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (often abbreviated as AMO) is a compound of significant interest in various fields of biological research due to its diverse pharmacological properties. This article explores its biological activity, focusing on its applications in pharmaceutical development, biochemical research, and potential therapeutic uses.

- Molecular Formula : C₉H₉N₂O₂

- Molecular Weight : 179.17 g/mol

- CAS Number : 52600-60-9

1. Neuroprotective Effects

Research has highlighted the neuroprotective properties of AMO. It has been shown to protect neuroblastoma cells against calcium overload and oxidative stress, which are critical factors in neurodegenerative diseases. A study demonstrated that AMO derivatives could block calcium entry after depolarization, offering potential for treating conditions such as ischemia and other neurological disorders .

2. Antimicrobial Activity

AMO exhibits significant antimicrobial properties against various bacterial strains. For instance, compounds derived from AMO showed effective antibacterial activity against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 12.4 |

| Bacillus cereus | 16.4 |

| Escherichia coli | 16.5 |

| Klebsiella pneumoniae | 16.1 |

3. Antioxidant Activity

AMO's derivatives have been evaluated for their antioxidant capabilities, particularly against reactive oxygen species (ROS). Some derivatives demonstrated higher antioxidant activity than ascorbic acid, indicating their potential in preventing oxidative stress-related damage in cells .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of AMO typically involves multicomponent reactions that yield various derivatives with modified biological activities. The structure-activity relationship studies indicate that specific substitutions on the pyridine ring significantly affect the compound's biological efficacy. For example, variations in the substituent groups can enhance or diminish antibacterial and antioxidant activities .

Case Study 1: Neuroprotection

In a controlled study involving neuroblastoma cells subjected to oxidative stress, AMO derivatives were shown to significantly reduce cell death compared to untreated controls. The protective mechanism was attributed to the modulation of calcium ion influx and the enhancement of cellular antioxidant defenses .

Case Study 2: Antimicrobial Efficacy

A series of AMO derivatives were tested against clinical isolates of bacteria. The results indicated that specific modifications led to improved antibacterial activity, particularly against Gram-positive bacteria. The study concluded that these derivatives could serve as lead compounds for developing new antibiotics .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, and what key intermediates are involved?

- Methodological Answer : The compound is typically synthesized via multicomponent reactions involving ketones, aldehydes, and cyanoacetamide derivatives. For example, refluxing acetylacetone with arylidene malononitrile in ethanol containing piperidine yields dihydropyridine derivatives . Key intermediates include arylidene malononitrile adducts and chlorinated precursors, such as 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile, which can undergo further amination or hydrazidation .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C-NMR : Assigns proton and carbon environments, e.g., carbonyl (δ ~160-170 ppm) and nitrile (δ ~110-120 ppm) signals .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1640 cm⁻¹, C≡N at ~2200 cm⁻¹) .

- X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated for analogs like 1-(3-ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile .

Q. What are the critical safety precautions when handling this compound in laboratory settings?

- Methodological Answer :

- Consult safety data sheets (SDS) for hazard-specific protocols (e.g., CAS 39108-47-9 derivatives require PPE, ventilation, and emergency eyewash access) .

- Avoid inhalation/ingestion; store at room temperature in sealed containers away from oxidizers .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

- Methodological Answer :

- Solvent Selection : Ethanol or DMF/ethanol mixtures enhance solubility of intermediates .

- Catalyst Screening : Piperidine or ammonium acetate accelerates cyclization .

- Temperature Control : Reflux (~80°C) for 8–20 hours ensures complete conversion, monitored via TLC .

- Workup : Recrystallization from EtOH/DMF (1:2) improves purity .

Q. How should researchers resolve discrepancies in reported reaction yields when using different chlorination agents on related dihydropyridine derivatives?

- Methodological Answer :

- Comparative Studies : Test phosphoryl chloride (POCl₃) vs. thionyl chloride (SOCl₂) under identical conditions .

- Mechanistic Analysis : Monitor intermediates via LC-MS to identify side products (e.g., over-chlorination) .

- Yield Optimization : Adjust stoichiometry (e.g., 1:3 molar ratio of substrate:POCl₃) and reaction time (2–6 hours) .

Q. How can X-ray crystallography aid in resolving stereochemical ambiguities in derivatives of this compound?

- Methodological Answer :

- Torsion Angle Analysis : Determine spatial arrangements of substituents (e.g., C5—N1—C1—O1 torsion angle: 176.08° in 1-(3-ethylphenyl)-4,6-dimethyl derivatives) .

- Packing Interactions : Identify hydrogen-bonding networks (e.g., N—H···O=C) stabilizing crystal lattices .

Q. What strategies are employed to evaluate the structure-activity relationship (SAR) of antiproliferative derivatives?

- Methodological Answer :

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 4-position to enhance cytotoxicity .

- Biological Assays : Test derivatives against cancer cell lines (e.g., MCF-7) using MTT assays, correlating IC₅₀ values with substituent electronic profiles .

Q. How can DFT calculations predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO gaps to assess susceptibility to nucleophilic attack at the nitrile or carbonyl groups.

- Transition State Modeling : Simulate reaction pathways (e.g., amination at C6) using software like Gaussian, validating with experimental kinetics .

属性

IUPAC Name |

5-acetyl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-8(6(2)12)3-7(4-10)9(13)11-5/h3H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHCKZKXAHIRPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)C#N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377552 | |

| Record name | 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52600-53-0 | |

| Record name | 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Acetyl-2-hydroxy-6-methylnicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。